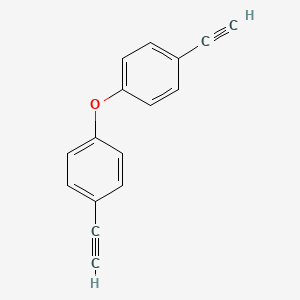

4,4'-Oxybis(ethynylbenzene)

Description

BenchChem offers high-quality 4,4'-Oxybis(ethynylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Oxybis(ethynylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(4-ethynylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNLEMUSWLWGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434904 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21368-80-9 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 4,4'-Oxybis(ethynylbenzene)

Introduction

4,4'-Oxybis(ethynylbenzene), a key monomer in advanced materials science, is distinguished by its rigid molecular architecture, which features two phenylacetylene units linked by an ether bridge. This structure imparts exceptional thermal stability and provides reactive terminal ethynyl groups for polymerization.[1] The primary application of this compound is as a monomer or an oligomer end-capper in the synthesis of high-performance thermosetting polymers, such as polyimides, which are critical for the aerospace and electronics industries.[1] The ethynyl functionalities facilitate a cross-linking cure process that proceeds without the evolution of volatile byproducts, leading to the formation of highly stable, void-free polymer networks.[1] This guide offers a detailed examination of the core physical properties of 4,4'-Oxybis(ethynylbenzene), providing foundational data and standardized protocols essential for its application in materials engineering and synthesis.

Molecular and Chemical Identity

A precise understanding of the fundamental chemical identifiers of a compound is the bedrock of all subsequent research and application.

-

Chemical Name: 4,4'-Oxybis(ethynylbenzene)

-

Synonyms: 4,4'-Diethynyldiphenyl ether, p,p'-Diethynyldiphenylether

-

Molecular Formula: C₁₆H₁₀O[3]

-

SMILES: C#CC1=CC=C(OC2=CC=C(C#C)C=C2)C=C1[3]

-

Molecular Structure: The molecule consists of a central diphenyl ether core, with ethynyl groups (-C≡CH) attached at the para positions (4 and 4') of each phenyl ring. This linear, rigid structure is a key determinant of its material properties.

Core Physical Properties

The quantitative physical parameters of 4,4'-Oxybis(ethynylbenzene) are summarized below. These values are critical for predicting its behavior in various physical states and for designing processing conditions in polymer synthesis.

| Property | Value | Source / Method |

| Molecular Weight | 218.25 g/mol | [3] |

| Monoisotopic Mass | 218.07316 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from typical synthesis results[5] |

| Melting Point | Not specified in literature; requires experimental determination via DSC. | N/A |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from thermal stability |

| Density | Not specified in literature; can be determined via gas pycnometry. | N/A |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

Thermal Behavior and Stability

The defining characteristic of 4,4'-Oxybis(ethynylbenzene) is its suitability for high-temperature applications, a direct consequence of its exceptional thermal stability.[1]

Differential Scanning Calorimetry (DSC)

DSC analysis is employed to determine key thermal transitions. For a monomer like this, the primary features of interest are the melting endotherm (Tₘ) and the polymerization exotherm. The onset of the exothermic cure reaction indicates the temperature at which the ethynyl groups begin to cross-link, a critical parameter for processing thermoset resins.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing a definitive assessment of thermal stability. Under an inert atmosphere (e.g., nitrogen), the onset of decomposition for ethynyl-terminated monomers is typically very high. TGA is used to establish the upper service temperature limit of the resulting cured polymer and to confirm that the curing process occurs without significant mass loss.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure of 4,4'-Oxybis(ethynylbenzene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected spectra in a solvent like CDCl₃ are as follows:

-

¹H NMR:

-

Aromatic Protons (AA'BB' system): Two distinct doublets are expected in the aromatic region (~7.0-7.6 ppm), corresponding to the protons ortho and meta to the ether linkage.

-

Acetylenic Proton (-C≡CH): A sharp singlet is expected around 3.0-3.2 ppm. The integration of the aromatic protons to the acetylenic protons should yield a 4:1 ratio.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals corresponding to the four distinct aromatic carbons will appear in the ~115-160 ppm range.

-

Alkynyl Carbons (-C≡C-): Two characteristic signals are expected in the ~77-84 ppm range, one for the terminal acetylenic carbon and one for the carbon attached to the phenyl ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The spectrum of 4,4'-Oxybis(ethynylbenzene) is characterized by the following vibrational modes:

-

≡C-H Stretch: A sharp, strong absorption band around 3300-3250 cm⁻¹.

-

C≡C Stretch: A medium, sharp absorption band around 2150-2100 cm⁻¹.

-

C-O-C Asymmetric Stretch: A strong absorption band in the 1270-1230 cm⁻¹ region, characteristic of aryl ethers.

-

C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides a practical solubility profile.[6][7] 4,4'-Oxybis(ethynylbenzene) is generally:

-

Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF).

-

Slightly soluble in moderately polar solvents like acetone.

-

Insoluble in water and non-polar aliphatic hydrocarbons like hexane.

This profile is consistent with its rigid, aromatic structure and moderate polarity imparted by the ether linkage.

Standardized Characterization Protocols

To ensure data integrity and reproducibility, the following standardized protocols for the characterization of 4,4'-Oxybis(ethynylbenzene) are provided.

Protocol 6.1: Thermal Analysis via DSC and TGA

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

Instrument Setup (TGA):

-

Place the sample in the TGA furnace.

-

Purge with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program to ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[8]

-

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge with nitrogen gas at 50 mL/min.

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point beyond the curing exotherm (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA: Determine the onset of decomposition and the temperature of 5% mass loss (Td5).

-

DSC: Identify the peak temperature of the melting endotherm (Tₘ) and the onset and peak temperatures of the polymerization exotherm.

-

Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

The analysis should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate resolution of the aromatic signals.[9]

-

Acquire the ¹H spectrum, followed by the ¹³C{¹H} spectrum.

-

-

Data Processing:

-

Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[9]

-

Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to confirm proton ratios.

-

Visualizations: Workflows and Relationships

Visual diagrams help clarify complex processes and conceptual links.

Caption: General workflow for the physical characterization of 4,4'-Oxybis(ethynylbenzene).

Caption: Relationship between molecular structure and key physical properties.

Conclusion

4,4'-Oxybis(ethynylbenzene) is a specialty monomer whose physical properties are intrinsically linked to its molecular structure. Its high thermal stability, conferred by the rigid aromatic backbone, and its capacity for addition polymerization via terminal ethynyl groups make it an invaluable component in the formulation of advanced, high-performance materials. The analytical and characterization data presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in their work, enabling the development of next-generation polymers for demanding applications.

References

- Titov, A. A., et al. (n.d.).

- Chemsrc. (n.d.). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Chemsrc.

- The Royal Society of Chemistry. (2012).

- Chem960. (n.d.). CAS No.21368-80-9 | 4,4'-Oxybis(ethynylbenzene).

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). 4,4'-Oxybis(ethynylbenzene) | 21368-80-9.

- The Royal Society of Chemistry. (n.d.).

- BLD Pharm. (n.d.). 21368-80-9 | 4,4'-Oxybis(ethynylbenzene).

- PubChem. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central.

- El-Khateeb, M., et al. (2021). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Indian Academy of Sciences.

- La Rosa, C., et al. (2005). Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters.

- Wang, Y., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. MDPI.

- ResearchGate. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9 | Chemsrc [chemsrc.com]

- 3. 21368-80-9|4,4'-Oxybis(ethynylbenzene)|BLD Pharm [bldpharm.com]

- 4. 21368-80-9(4,4'-Oxybis(ethynylbenzene)) | Kuujia.com [kuujia.com]

- 5. rsc.org [rsc.org]

- 6. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

4,4'-Oxybis(ethynylbenzene): A Technical Guide for Advanced Research

An In-depth Exploration of a Versatile Diaryl Ether Alkyne for Materials Science and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,4'-Oxybis(ethynylbenzene), a diaryl ether derivative featuring terminal alkyne functionalities. This document is intended for researchers, scientists, and professionals in drug development and materials science. It will cover the fundamental physicochemical properties, detailed structural information, synthesis methodologies, and current and potential applications of this versatile molecule. Particular emphasis is placed on its role as a monomer in the synthesis of high-performance polymers and as a scaffold in medicinal chemistry.

Introduction: The Significance of Diaryl Ether Alkynes

The unique combination of a flexible diaryl ether linkage and rigid, reactive terminal alkyne groups bestows 4,4'-Oxybis(ethynylbenzene) with a desirable set of properties. The diaryl ether motif is a prevalent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The ethynyl group, a simple yet powerful functional group, is a cornerstone in modern medicinal chemistry, acting as a pharmacophore, a reactive handle for bioconjugation via "click" chemistry, and a building block for complex molecular architectures[2][3][4]. The synergy of these two structural features makes 4,4'-Oxybis(ethynylbenzene) a molecule of significant interest for advanced applications.

Core Properties and Structure

Chemical Identity

-

Systematic Name: 4,4'-Oxybis(ethynylbenzene)

-

Synonyms: 1-ethynyl-4-(4-ethynylphenoxy)benzene, 4,4'-Diethynyldiphenyl ether

-

CAS Number: 21368-80-9

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₀O |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to yellow powder |

| Solubility | Soluble in common organic solvents such as THF, chloroform, and DMSO |

| SMILES | C#CC1=CC=C(OC2=CC=C(C#C)C=C2)C=C1 |

Chemical Structure

The structure of 4,4'-Oxybis(ethynylbenzene) is characterized by two phenyl rings linked by an oxygen atom, with a terminal acetylene group at the para position of each ring.

Caption: Chemical structure of 4,4'-Oxybis(ethynylbenzene).

Synthesis of 4,4'-Oxybis(ethynylbenzene)

The primary and most efficient method for the synthesis of 4,4'-Oxybis(ethynylbenzene) is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme

The synthesis typically involves the coupling of 4,4'-diiododiphenyl ether or 4,4'-dibromodiphenyl ether with a protected or terminal alkyne, followed by deprotection if necessary. A common approach is the coupling with trimethylsilylacetylene (TMSA) followed by desilylation.

Caption: General workflow for the synthesis of 4,4'-Oxybis(ethynylbenzene).

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established Sonogashira coupling procedures. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-diiododiphenyl ether (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.

-

To this stirred suspension, add trimethylsilylacetylene (TMSA, 2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product, 4,4'-oxybis((trimethylsilyl)ethynylbenzene), can be purified by column chromatography on silica gel.

Step 2: Desilylation

-

Dissolve the purified intermediate in a mixture of methanol and THF.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, 4,4'-Oxybis(ethynylbenzene), can be further purified by recrystallization or column chromatography to yield a pure solid.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of 4,4'-Oxybis(ethynylbenzene).

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.6 ppm and a characteristic singlet for the acetylenic protons around δ 3.1-3.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the quaternary carbons of the alkyne group appearing in the δ 80-90 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the terminal C-H stretch of the alkyne at approximately 3300 cm⁻¹ and a weaker C≡C stretch around 2100 cm⁻¹. The C-O-C stretching of the diaryl ether will be observed in the 1200-1250 cm⁻¹ region[5][6].

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may show fragmentation patterns corresponding to the loss of the ethynyl groups and cleavage of the ether linkage[7][8].

Applications in Research and Development

High-Performance Polymers and Materials Science

The terminal ethynyl groups of 4,4'-Oxybis(ethynylbenzene) are highly reactive and can undergo thermal or catalytic polymerization to form cross-linked, thermally stable networks. This property makes it a valuable monomer or crosslinking agent for the synthesis of high-performance polymers with applications in:

-

Aerospace and Electronics: Due to their high thermal stability and low dielectric constant, polymers derived from this monomer are suitable for use as matrix resins for advanced composites and as insulating materials in microelectronics.

-

Microporous Polymers: The rigid structure of the monomer can be exploited to create polymers with intrinsic microporosity, which have potential applications in gas storage, separation, and catalysis.

Drug Discovery and Medicinal Chemistry

The 4,4'-Oxybis(ethynylbenzene) scaffold is a promising starting point for the design and synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The diaryl ether core is a privileged structure in medicinal chemistry[1][9]. The terminal alkyne groups provide handles for further functionalization using "click" chemistry or other coupling reactions to generate libraries of compounds for high-throughput screening[3][4].

-

Probes for Chemical Biology: The alkyne functionality can be used to attach fluorescent dyes, affinity tags, or other reporter molecules, enabling the use of 4,4'-Oxybis(ethynylbenzene) derivatives as chemical probes to study biological processes[10].

-

PET Imaging: The ethynylbenzene moiety can be incorporated into molecules designed as probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in drug discovery and diagnostics[10].

Conclusion

4,4'-Oxybis(ethynylbenzene) is a molecule of significant synthetic utility and potential for a wide range of applications. Its straightforward synthesis via the robust Sonogashira coupling, combined with the desirable properties imparted by the diaryl ether and terminal alkyne functionalities, makes it a valuable building block for both materials scientists and medicinal chemists. Further exploration of this and related structures is likely to lead to the development of novel high-performance materials and innovative therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]

-

ResearchGate. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Retrieved from [Link]

-

National Institutes of Health. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

-

International Journal of New Chemistry. (2024). PDF 1014.01 K. Retrieved from [Link]

-

PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]

-

PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

SciSpace. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Information (ESI) for: Probing the role of an FeIV tetrazene in catalytic aziridination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results - Beilstein Journals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

-

MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. Retrieved from [Link]

-

UvA-DARE (Digital Academic Repository). (2024). The infrared absorption spectrum of phenylacetylene. Retrieved from [Link]

-

arXiv. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. Retrieved from [Link]

-

ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene (a) IR spectra of.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenylacetylene. Retrieved from [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 4,4'-Oxybis(ethynylbenzene) in Common Laboratory Solvents

This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 4,4'-Oxybis(ethynylbenzene), a key building block in materials science and drug discovery.[1] The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess its solubility profile in a variety of common laboratory solvents.

Introduction to 4,4'-Oxybis(ethynylbenzene) and the Critical Role of Solubility

4,4'-Oxybis(ethynylbenzene), with a molecular weight of 218.25 g/mol and the chemical formula C₁₆H₁₀O, is a diaryl ether characterized by terminal ethynyl groups.[1] This unique structure imparts rigidity and linearity, making it a valuable monomer in the synthesis of polymers and a scaffold in medicinal chemistry.[2][3] Understanding the solubility of this compound is paramount for its application in these fields. Solubility data is crucial for reaction setup, purification, formulation, and the development of drug delivery systems.[4][5]

The general principle of "like dissolves like" provides a foundational prediction of solubility.[6] Given the aromatic and ether functionalities of 4,4'-Oxybis(ethynylbenzene), it is expected to exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents with moderate to low polarity.

Predicted Solubility Profile of 4,4'-Oxybis(ethynylbenzene)

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is predominantly non-polar due to the large aromatic rings, making it immiscible with the highly polar water. |

| Methanol, Ethanol | Sparingly Soluble | The presence of the ether oxygen allows for some interaction with polar protic solvents, but the large non-polar hydrocarbon backbone limits solubility. |

| Acetone, Tetrahydrofuran (THF) | Soluble | These polar aprotic solvents are capable of dissolving both polar and non-polar compounds to some extent and are likely to be good solvents for 4,4'-Oxybis(ethynylbenzene). |

| Dichloromethane (DCM), Chloroform | Soluble | These non-polar solvents are expected to effectively solvate the aromatic rings and the overall non-polar character of the molecule. |

| Toluene, Hexane | Soluble to Sparingly Soluble | Toluene, being aromatic, should be a good solvent. Hexane, being a non-polar aliphatic solvent, may be less effective but could still show some solubility. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These highly polar aprotic solvents are often excellent solvents for a wide range of organic compounds. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of a compound like 4,4'-Oxybis(ethynylbenzene) in various solvents. This method is designed to be a self-validating system, providing clear and reproducible results.[4][7][8]

Materials:

-

4,4'-Oxybis(ethynylbenzene)

-

A selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane, DMSO)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of 4,4'-Oxybis(ethynylbenzene) and place it into a small, clean, and dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[7]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[4]

-

Observation: Carefully observe the mixture. Note whether the solid dissolves completely, partially, or not at all. If the compound dissolves completely, it is considered "soluble" in that solvent under these conditions. If some solid remains, it is "partially soluble" or "insoluble."

-

Confirmation of Insolubility: If the compound appears insoluble after the addition of the full 0.75 mL of solvent, gently heat the test tube to see if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.

-

Record Keeping: Meticulously record all observations for each solvent tested.

Diagram of the Experimental Workflow:

Caption: Workflow for qualitative solubility determination.

Advanced Considerations for Quantitative Solubility Analysis

For applications in drug development and materials science, a quantitative measure of solubility is often required. Techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed to determine the exact concentration of a saturated solution.

Conclusion

While a comprehensive public database on the solubility of 4,4'-Oxybis(ethynylbenzene) is not yet established, this guide provides the theoretical framework and practical protocols for researchers to determine its solubility profile. By systematically applying the described methodologies, scientists can generate the critical data needed to advance their research and development efforts.

References

- Determination of Solubility Class. (n.d.).

- Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

4,4'-OXYBIS(ETHYNYLBENZENE). (n.d.). Chemsrc. Retrieved from [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

-

Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (2014, March 15). PubMed. Retrieved from [Link]

-

4-(TERT-BUTYL)PHENYLACETYLENE. (n.d.). ChemWhat. Retrieved from [Link]

-

1-Ethoxy-4-ethynylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Common Organic Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. (2025, August 10). ResearchGate. Retrieved from [Link]

- Properties of Common Organic Solvents. (2022, September 8).

- Common Organic Solvents: Table of Properties. (n.d.).

-

Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (n.d.). ResearchGate. Retrieved from [Link]

-

Fueling the Pipeline via Innovations in Organic Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

- Dynamic Collaborations for the Development of Immune Checkpoint Blockade Agents. (2021, May 24).

-

Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. 21368-80-9|4,4'-Oxybis(ethynylbenzene)|BLD Pharm [bldpharm.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Dynamic Collaborations for the Development of Immune Checkpoint Blockade Agents [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

1H and 13C NMR spectral data for 4,4'-Oxybis(ethynylbenzene)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4'-Oxybis(ethynylbenzene)

Introduction

4,4'-Oxybis(ethynylbenzene), also known as bis(4-ethynylphenyl) ether, is a rigid, linear molecule featuring a central diaryl ether linkage with terminal acetylene groups. This structure makes it a valuable building block in the synthesis of polymers, dendrimers, and functional organic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4,4'-Oxybis(ethynylbenzene), offering insights into experimental protocols, spectral interpretation, and data assignment grounded in fundamental principles of magnetic resonance.

Molecular Structure and Symmetry

The chemical structure of 4,4'-Oxybis(ethynylbenzene) possesses a high degree of symmetry, with a C₂ axis passing through the central oxygen atom. This symmetry is a critical factor in interpreting its NMR spectra, as it renders certain protons and carbon atoms chemically equivalent, thereby simplifying the number of observed signals.

Caption: Structure of 4,4'-Oxybis(ethynylbenzene) with atom numbering.

Due to the molecule's symmetry:

-

Protons: H2 is equivalent to H6, H2', and H6'. H3 is equivalent to H5, H3', and H5'. The two acetylenic protons (Hα and Hα') are also equivalent. This results in only three expected signals in the ¹H NMR spectrum.

-

Carbons: C1 is equivalent to C1'. C2/C6 are equivalent to C2'/C6'. C3/C5 are equivalent to C3'/C5'. C4 is equivalent to C4'. The two α carbons are equivalent, and the two β carbons of the alkyne are equivalent. This results in six expected signals in the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system for obtaining reliable spectra for 4,4'-Oxybis(ethynylbenzene).

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent affects chemical shifts; consistency is key for comparative analysis.[1]

-

Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2][3] Most deuterated solvents are available with TMS already added.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4][5]

-

¹H NMR Parameters:

-

Temperature: 298 K (25 °C).[6]

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Mode: Proton-decoupled mode to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[7]

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine ¹³C spectra are typically not integrated.[7]

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

-

Caption: Workflow for NMR sample preparation and data processing.

¹H and ¹³C NMR Spectral Data Analysis

The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals:

-

Aromatic Protons (H3/H5): These protons are ortho to the electron-donating ether linkage and meta to the electron-withdrawing ethynyl group. The ether group's donating effect dominates, shielding these protons relative to benzene (7.34 ppm). They appear as a doublet due to coupling with H2/H6.

-

Aromatic Protons (H2/H6): These protons are meta to the ether linkage and ortho to the ethynyl group. The deshielding effect of the alkyne's anisotropy and its electron-withdrawing character shifts these protons downfield.[9][10] They also appear as a doublet due to coupling with H3/H5.

-

Acetylenic Proton (Hα): The terminal alkyne proton signal typically appears in the range of 2.0-3.5 ppm. Its precise location is sensitive to the electronic effects of the aromatic system.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six singlet signals:[7][8]

-

C4 (ipso-Carbon to Oxygen): This quaternary carbon is directly attached to the highly electronegative oxygen atom, causing a significant downfield shift, making it the most deshielded aromatic carbon.[11]

-

C3/C5: These protonated carbons are ortho to the oxygen. The strong shielding effect of the ether oxygen moves this signal upfield relative to other aromatic carbons.

-

C2/C6: These protonated carbons are meta to the oxygen and ortho to the ethynyl group. They are less shielded than C3/C5.

-

C1 (ipso-Carbon to Alkyne): This quaternary carbon is attached to the alkyne group. Its chemical shift is influenced by the substituent effects of the ether and the alkyne. Quaternary carbons often show weaker signals due to longer relaxation times.[7]

-

Cβ (Internal Alkyne Carbon): The carbon attached to the phenyl ring (C-C≡CH).

-

Cα (Terminal Alkyne Carbon): The terminal carbon of the alkyne (C≡CH).

Summary of Spectral Data

The following table summarizes the predicted chemical shifts for 4,4'-Oxybis(ethynylbenzene). These values are based on established chemical shift ranges and data from structurally related phenylacetylene and diaryl ether compounds.[11][12][13][14]

| Assignment | ¹H NMR δ (ppm) | Multiplicity | ¹³C NMR δ (ppm) |

| Hα (Ethynyl-H) | ~3.1 | Singlet (s) | - |

| H2/H6 | ~7.4 | Doublet (d) | - |

| H3/H5 | ~7.0 | Doublet (d) | - |

| Cα (≡C H) | ~78 | - | |

| Cβ (-C ≡CH) | ~83 | - | |

| C1 | ~118 | - | |

| C2/C6 | ~134 | - | |

| C3/C5 | ~119 | - | |

| C4 | ~158 | - |

Note: Coupling constants (J) for the aromatic doublets are typically in the range of 7-9 Hz.

Conclusion

The ¹H and ¹³C NMR spectra of 4,4'-Oxybis(ethynylbenzene) are highly characteristic and directly reflect the molecule's symmetric structure. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, NMR spectroscopy serves as a powerful and definitive tool for the structural verification and purity assessment of this important synthetic building block. The predictable pattern of three proton signals and six carbon signals provides a clear spectral fingerprint for researchers and drug development professionals.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. Supporting Information for -.

- The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content.

- The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science.

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.

- The Royal Society of Chemistry. 1H- and 13C-NMR for -.

- Unknown Source. Chemical shifts.

- Unknown Source. 13 Carbon NMR.

- The Royal Society of Chemistry. (2018). Supporting Information.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Unknown Source. Tables For Organic Structure Analysis.

- Unknown Source. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Unknown Source. 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Unknown Source. 5 Combination of 1H and 13C NMR Spectroscopy.

- Unknown Source. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. Synthesis and characterization of unsymmetric phenylene-ethynylene trimers and tetramers with different substituted chromophores as blue-light-emitters..

- Unknown Source. 1H-NMR.

- Unknown Source. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY.

Sources

- 1. rsc.org [rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. srd.nist.gov [srd.nist.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. compoundchem.com [compoundchem.com]

- 9. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Thermal stability and decomposition temperature of 4,4'-Oxybis(ethynylbenzene)

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Oxybis(ethynylbenzene)

Foreword

Prepared for researchers, polymer scientists, and professionals in advanced materials development, this guide provides a comprehensive examination of the thermal characteristics of 4,4'-Oxybis(ethynylbenzene). As a key monomer in the synthesis of high-performance thermosetting polymers, a thorough understanding of its thermal stability, curing behavior, and decomposition profile is critical for its application in demanding environments such as aerospace, defense, and microelectronics. This document synthesizes experimental data and mechanistic insights to serve as a practical and authoritative resource.

Introduction: The Significance of 4,4'-Oxybis(ethynylbenzene)

4,4'-Oxybis(ethynylbenzene) is an aromatic monomer distinguished by its rigid diphenyl ether backbone and two terminal ethynyl (acetylene) groups. This unique molecular architecture makes it a foundational building block for advanced thermosetting polymers, including polyimides and polyphenylquinoxalines.[1] The primary appeal of this monomer lies in its ability to undergo thermal curing, where the terminal ethynyl groups react to form a highly cross-linked, three-dimensional network.

A critical advantage of this curing mechanism is that it proceeds without the generation of volatile byproducts.[1] This "addition-type" polymerization is highly desirable in the manufacturing of composite materials, as it minimizes the formation of voids within the polymer matrix, leading to components with superior mechanical integrity and reliability.[1] The resulting polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for high-temperature applications.[1]

Molecular Structure and its Influence on Thermal Properties

The thermal behavior of 4,4'-Oxybis(ethynylbenzene) is a direct consequence of its molecular structure. Three key features govern its performance:

-

Aromatic Rings: The two phenyl rings provide inherent rigidity and high thermal stability, contributing to the high char yield observed upon decomposition.

-

Ether Linkage (-O-): The oxygen atom connecting the phenyl rings imparts a degree of flexibility to the polymer backbone, which can improve processability compared to fully rigid-rod polymers.

-

Terminal Ethynyl Groups (-C≡CH): These are the reactive sites. Upon heating, they undergo complex, self-initiated polymerization reactions, primarily cyclotrimerization and other cross-linking pathways, to form a stable, aromatic, and highly cross-linked network.[2]

Caption: Molecular structure of 4,4'-Oxybis(ethynylbenzene).

Core Analytical Methodologies for Thermal Analysis

The thermal properties of 4,4'-Oxybis(ethynylbenzene) and the polymers derived from it are primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is the definitive method for determining thermal stability and decomposition temperatures. For polymers derived from ethynyl-terminated monomers, TGA provides critical data on the onset of degradation and the char yield, which is the percentage of material remaining at very high temperatures and is an indicator of flame resistance.[4]

Polymers based on 4,4'-Oxybis(ethynylbenzene) exhibit exceptional thermal stability, with decomposition often beginning well above 400°C. For instance, related silicon-containing arylacetylene resins begin to decompose at temperatures above 500°C.[2] High char yields, often in the range of 70-80% at 800°C in a nitrogen atmosphere, are characteristic of these highly aromatic, cross-linked networks.[4]

Objective: To determine the thermal stability, onset decomposition temperature, and char yield of a cured polymer sample based on 4,4'-Oxybis(ethynylbenzene).

Materials & Instrumentation:

-

Cured polymer sample (5-10 mg)

-

TGA instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments Q500)

-

High-purity nitrogen or air for purge gas

-

Sample pans (ceramic or platinum)

Step-by-Step Procedure:

-

Sample Preparation: Ensure the cured polymer sample is dry and representative. Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Purge: Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 30 minutes prior to the experiment to establish an inert atmosphere.[2][3][5]

-

Thermal Program:

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

Caption: Standard experimental workflow for DSC Curing Analysis.

Summary of Thermal Properties

The following table summarizes representative thermal data for polymers and resins incorporating ethynyl-terminated functionalities, which are analogous to systems derived from 4,4'-Oxybis(ethynylbenzene). It is important to note that specific values can vary based on the exact polymer structure, curing conditions, and analytical parameters.

| Property | Analytical Method | Typical Value Range | Significance |

| Curing Peak Temperature | DSC | 200 - 300 °C | Indicates the temperature range for polymerization/cross-linking. |

| Onset Decomposition (T_onset) | TGA (in N₂) | > 450 °C | Marks the beginning of thermal degradation. |

| Temp. at 5% Weight Loss (T_5%) | TGA (in N₂) | 500 - 560 °C | A standard metric for comparing thermal stability. [2] |

| Temp. at 10% Weight Loss (T_10%) | TGA (in N₂) | 520 - 600 °C | Further indicates the progression of decomposition. [4] |

| Char Yield at 800°C | TGA (in N₂) | 70 - 85 % | High values correlate with excellent flame resistance. [4] |

| Glass Transition Temp. (Tg) | DSC / DMA | > 250 °C | Defines the upper service temperature of the cured material. |

Conclusion

4,4'-Oxybis(ethynylbenzene) is a premier monomer for creating polymers with outstanding thermal stability. Its ability to form highly cross-linked, aromatic networks via an addition-type curing reaction results in materials with high decomposition temperatures and substantial char yields. The analytical protocols of TGA and DSC are essential, self-validating systems for characterizing these properties. The data derived from these methods confirms the suitability of these materials for applications where performance at extreme temperatures is not just desired, but essential.

References

- 4,4'-Oxybis(ethynylbenzene) | 21368-80-9 | Benchchem. (n.d.).

- Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999). Polymer, 40(18), 5039-5045.

- Curing behavior and kinetics of epoxy resins cured with liquid crystalline curing agent. (2011). Journal of Thermal Analysis and Calorimetry, 105(3), 975-983.

- Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69.

- Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2020). Polymers, 12(11), 2538.

- Application Note: Thermal Analysis of 4,4'-Thiobisbenzenethiol using TGA and DSC. (n.d.). BenchChem.

- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). Polymers, 11(9), 1506.

- Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2018). Polymers, 10(12), 1335.

- Characterization of treated empty fruit bunches by thermogravimetric analysis (TGA). (2023). E3S Web of Conferences, 430, 01011.

- Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (2021). Nanomaterials, 11(10), 2722.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

Potential applications of 4-ethynylphenyl ether in materials science

An In-depth Technical Guide to the Potential Applications of 4-Ethynylphenyl Ether in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphenyl ether is a versatile organic molecule characterized by the presence of a terminal alkyne (ethynyl group) and an ether linkage attached to a phenyl ring. This unique combination of functional groups makes it a valuable building block in materials science, offering a gateway to a diverse range of materials with tailored properties. The reactive ethynyl group serves as a handle for various chemical transformations, including polymerization, cycloaddition reactions, and surface modifications. The phenyl ether moiety, on the other hand, imparts desirable characteristics such as thermal stability, solubility, and processability to the resulting materials. This technical guide provides a comprehensive overview of the potential applications of 4-ethynylphenyl ether in the synthesis of advanced polymers, the construction of intricate dendritic architectures, the functionalization of surfaces, and the development of novel organic electronic materials.

Introduction to 4-Ethynylphenyl Ether: A Molecule of Latent Potential

4-Ethynylphenyl ether, with the chemical formula C₈H₆O, possesses a deceptively simple structure that belies its significant potential in the realm of materials science. The key to its versatility lies in the synergistic interplay between its constituent functional groups: the highly reactive terminal ethynyl group and the stable, electronically influential phenyl ether moiety.

The terminal alkyne is a particularly attractive functional group for materials synthesis due to its ability to participate in a wide array of chemical reactions with high efficiency and selectivity. These include:

-

Polymerization: The ethynyl group can undergo various polymerization reactions, such as cyclotrimerization to form highly cross-linked and thermally stable networks, or coupling reactions to yield linear conjugated polymers.

-

Click Chemistry: It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecules.

-

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, facilitating the synthesis of complex conjugated systems.

The phenyl ether component contributes significantly to the properties of materials derived from 4-ethynylphenyl ether. The ether linkage introduces a degree of flexibility into otherwise rigid molecular structures, which can enhance solubility and processability. Furthermore, the aromatic ring influences the electronic properties of the molecule and the resulting materials, making it relevant for applications in organic electronics.

Synthesis of 4-Ethynylphenyl Ether

The synthesis of 4-ethynylphenyl ether can be achieved through several established synthetic routes. A common and effective method involves the Sonogashira coupling of a protected acetylene derivative with a suitable aryl halide, followed by deprotection.

Exemplary Synthetic Protocol:

-

Sonogashira Coupling: 4-Iodophenyl phenyl ether is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Deprotection: The resulting trimethylsilyl-protected ethynylphenyl ether is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl group and yield 4-ethynylphenyl ether.

Caption: Synthetic scheme for 4-ethynylphenyl ether.

Applications in Polymer Science: Building Robust and Functional Materials

The ethynyl group of 4-ethynylphenyl ether is a powerful tool for the synthesis of a variety of polymers with unique properties.

Thermosetting Resins via Cyclotrimerization

Upon heating, the terminal alkyne groups of 4-ethynylphenyl ether can undergo a cyclotrimerization reaction to form a highly cross-linked aromatic network. This process results in the formation of a thermosetting resin with exceptional thermal stability, high mechanical strength, and excellent chemical resistance. The ether linkages within the polymer network can enhance toughness and processability compared to analogous all-carbon backbones.

Table 1: Potential Properties of 4-Ethynylphenyl Ether-Based Thermosets

| Property | Expected Value/Characteristic | Rationale |

| Glass Transition Temp. (Tg) | High (> 250 °C) | Highly cross-linked aromatic network restricts chain mobility. |

| Thermal Stability (TGA) | High (> 400 °C in N₂) | The stability of the aromatic rings and the cross-linked structure. |

| Mechanical Strength | High | Covalent cross-linking leads to a rigid and strong material. |

| Solvent Resistance | Excellent | The dense, cross-linked network prevents solvent penetration. |

| Dielectric Constant | Low | The hydrocarbon-rich structure and low polarity of the ether linkage. |

Linear Conjugated Polymers

4-Ethynylphenyl ether can be used as a monomer in various coupling reactions to synthesize linear conjugated polymers. For instance, oxidative coupling of the terminal alkyne can lead to the formation of poly(phenylene butadiynylene)s. These polymers are of interest for their potential applications in organic electronics due to their conjugated backbones which can facilitate charge transport. The incorporation of the ether group can improve the solubility of these often-intractable polymers, enabling solution-based processing.

Dendrimer Synthesis: Crafting Precise Nanoscale Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The ethynyl group of 4-ethynylphenyl ether makes it an excellent building block for the construction of dendrimers through both divergent and convergent strategies.

In a divergent approach , a multifunctional core molecule can be reacted with an excess of 4-ethynylphenyl ether (or a derivative thereof). The terminal ethynyl groups of the first "generation" can then be further functionalized and reacted with more building blocks to create subsequent generations.

In a convergent approach , dendritic wedges ("dendrons") are first synthesized and then attached to a central core molecule. 4-Ethynylphenyl ether can be incorporated into the dendron structure or used to link the dendrons to the core.

The resulting dendrimers can find applications in drug delivery, catalysis, and as nanoscale reactors. The internal cavities of the dendrimer can encapsulate guest molecules, while the surface functional groups can be tailored for specific interactions.[1][2]

Caption: Divergent vs. Convergent dendrimer synthesis.

Surface Functionalization: Tailoring Interfacial Properties

The ability to modify the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. The ethynyl group of 4-ethynylphenyl ether provides a versatile handle for surface functionalization.

"Click" Chemistry for Surface Modification

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific method for forming stable triazole linkages. Surfaces functionalized with azide groups can be readily modified by reaction with 4-ethynylphenyl ether. This allows for the introduction of a phenyl ether layer onto the surface, which can alter its wettability, adhesion, and biocompatibility. For example, modifying the surface of a biomedical implant with a layer derived from 4-ethynylphenyl ether could potentially enhance its integration with surrounding tissue.[3]

Exemplary Protocol for Surface Functionalization via CuAAC:

-

Azide Functionalization of the Substrate: The surface of a substrate (e.g., silicon wafer, polymer film) is first functionalized with azide groups using standard chemical methods (e.g., reaction with an azido-silane).

-

"Click" Reaction: The azide-functionalized substrate is immersed in a solution of 4-ethynylphenyl ether, a copper(I) catalyst (e.g., copper(I) bromide), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent (e.g., THF/water).

-

Washing: The modified substrate is thoroughly washed to remove any unreacted reagents and the catalyst.

Caption: Surface functionalization workflow using CuAAC.

Potential in Organic Electronics: A Building Block for Future Devices

The conjugated nature of the ethynyl and phenyl groups in 4-ethynylphenyl ether makes it a promising candidate for use in organic electronic materials.[4] While not a conductor in its own right, it can be incorporated into larger conjugated systems to tune their electronic properties.

Monomer for Organic Semiconductors

Through reactions like the Sonogashira coupling, 4-ethynylphenyl ether can be copolymerized with other aromatic monomers to create conjugated polymers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ether linkage can enhance the processability of these materials, which is a significant advantage for device fabrication. The electronic properties of the resulting polymer can be fine-tuned by the choice of the co-monomer.

Table 2: Potential Roles of 4-Ethynylphenyl Ether in Organic Electronics

| Application | Potential Role of 4-Ethynylphenyl Ether | Desired Outcome |

| OFETs | Building block for the semiconducting polymer in the active layer. | Good charge carrier mobility and high on/off ratio. |

| OPVs | Component of the donor or acceptor material in the photoactive layer. | Broad absorption spectrum and efficient exciton dissociation. |

| OLEDs | Monomer for the emissive layer or charge transport layers. | High photoluminescence quantum yield and good charge injection/transport properties. |

Conclusion and Future Outlook

4-Ethynylphenyl ether is a molecule with significant untapped potential in materials science. Its unique combination of a reactive ethynyl group and a stable phenyl ether moiety makes it a versatile building block for a wide array of materials. From highly durable thermosetting resins to precisely engineered dendrimers and functionalized surfaces, the applications of this compound are broad and promising. Further research into the polymerization behavior, surface modification capabilities, and electronic properties of materials derived from 4-ethynylphenyl ether is warranted and is expected to lead to the development of novel materials with advanced functionalities.

References

-

Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity - ResearchGate. (2025-12-21). Available at: [Link]

-

Synthesis of polymer from 1,3,5-tris-(4-ethynylphenyl)benzene - ResearchGate. Available at: [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PubMed Central. (2021-03-03). Available at: [Link]

-

Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC - PubMed Central. (2021-05-07). Available at: [Link]

- CN108164486B - Environment-friendly efficient synthesis method of ether compound - Google Patents.

-

Poly(phenylene ether) Based Amphiphilic Block Copolymers - MDPI. Available at: [Link]

-

Polyphenylene dendrimers with perylene diimide as a luminescent core - PubMed. Available at: [Link]

-

Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance - PubMed. (2022-05-10). Available at: [Link]

-

4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Request PDF - ResearchGate. Available at: [Link]

-

Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. Available at: [Link]

-

Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. Available at: [Link]

-

Dendrimers for Drug Delivery - MDPI. (2018-04-18). Available at: [Link]

-

Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - MDPI. (2019-03-14). Available at: [Link]

-

Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s - ResearchGate. Available at: [Link]

-

Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review - MDPI. Available at: [Link]

-

Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates - Sci-Hub. Available at: [Link]

-

Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance. | Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Bioinspired-Surface-Functionalization-of-Poly(ether-Chen-Zhao/68b8134707833a4666d9266185a49826a41031c6]([Link]

-

Pulse laser surface modification of poly-ether-ether-ketone for surface metallization. (2025-08-06). Available at: [Link]

-

Understanding Silane Functionalization - Surface Science and Technology. Available at: [Link]

-

Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods—Current Status and Future Prospects - MDPI. Available at: [Link]

Sources

- 1. Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Safety and handling precautions for 4,4'-Oxybis(ethynylbenzene)

An In-depth Technical Guide to the Safe Handling of 4,4'-Oxybis(ethynylbenzene)

This guide provides comprehensive safety and handling protocols for 4,4'-Oxybis(ethynylbenzene) (CAS No. 21368-80-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the fundamental principles behind the precautions, ensuring a culture of safety and scientific integrity in the laboratory.

The Chemist's Perspective: Understanding Inherent Risk

The safety profile of 4,4'-Oxybis(ethynylbenzene) is dominated by the two terminal ethynyl (acetylenic) groups. While the aromatic ether core provides rigidity and thermal stability to the resulting polymers, the terminal C≡C-H bonds are high-energy functionalities that demand respect.[1] The primary hazards stem from this structure:

-

Thermal and Shock Sensitivity: Like many terminal alkynes, this compound possesses the potential for exothermic, and potentially explosive, decomposition under conditions of heat, shock, or pressure. Acetylene itself can decompose violently, and this structural motif warrants similar caution.[2]

-

Formation of Explosive Acetylides: The acidic proton on the terminal alkyne can be replaced by heavy metal ions, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[3][4] This reaction is a critical consideration in selecting lab equipment and planning reaction quench/workup procedures.

-

Dust Explosion Hazard: As a crystalline solid or powder, fine dispersions of the dust in air may form an explosive mixture, especially in the presence of an ignition source.[5][6]

Understanding these inherent chemical properties is the foundation of safe handling. Every procedural step that follows is a direct consequence of mitigating these risks.

Physicochemical Properties & Safety Data

A clear understanding of the compound's physical properties is essential for anticipating its behavior in the laboratory environment.

| Property | Value | Safety Implication |

| Physical State | Solid (Crystal - Powder)[5] | Reduces vapor inhalation risk at room temperature but introduces dust inhalation and static electricity hazards. |

| Appearance | Very pale yellow to Reddish yellow[5] | |

| Melting Point | 151°C[5] | Stable at ambient temperatures, but thermal decomposition should be considered at and above this temperature. |

| Molecular Weight | 218.25 g/mol [7] | |

| Solubility | Insoluble in water.[8] Soluble in some organic solvents. | Spills will not be diluted by water; appropriate organic solvent handling procedures are necessary. |

| Reactivity | No special reactivity has been reported under standard conditions.[5] | The primary reactivity hazards are associated with the ethynyl groups under non-standard conditions (heat, specific metals). |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "hierarchy of controls," prioritizing the most effective measures first. This systematic approach is fundamental to laboratory safety.

For 4,4'-Oxybis(ethynylbenzene), elimination and substitution are generally not feasible as the molecule is required for specific research goals. Therefore, our focus begins with robust engineering controls.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. Always use PPE in conjunction with proper engineering and administrative controls.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield.[6][9] | Protects against accidental splashes of solvents and airborne dust particles. A face shield offers an additional layer of protection during energetic reactions or transfers. |

| Hand Protection | Nitrile gloves.[10] Gloves must be inspected before use and disposed of after contamination.[6] | Provides protection against skin contact. Nitrile offers good resistance to a range of solvents. Avoid latex gloves due to potential allergies.[10] |

| Body Protection | A flame-retardant lab coat and a chemical-resistant apron.[11] A full chemical suit may be required depending on the scale and nature of the work.[6] | Protects skin and personal clothing from spills and splashes. Flame-retardant material is crucial given the flammability and reactivity risks. |

| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood.[8] For situations with potential for aerosolization outside a fume hood, a NIOSH-approved respirator with P95 or P1 particle filters is necessary.[6] | The primary engineering control (fume hood) should prevent inhalation exposure. Respirators are a backup for specific, higher-risk tasks or emergencies. |

Core Experimental Protocol: Weighing and Dissolving the Compound

This section details a self-validating workflow for a common laboratory task, integrating the safety principles discussed.

Step-by-Step Methodology:

-

Preparation (Engineering Controls):

-

Ensure all work is performed in a certified chemical fume hood.[12]

-

Verify that a safety shower and eyewash station are accessible and unobstructed.

-

Remove all unnecessary items from the hood. Place an absorbent, disposable liner on the work surface.

-

Assemble all necessary equipment before handling the compound. Crucially, ensure no copper, brass, silver, or mercury-containing instruments (like certain types of spatulas or thermometers) are used. [3][4] Use non-sparking tools.[12][13]

-

-

Weighing (Administrative & PPE Controls):

-

Don all required PPE as specified in the table above.

-

Place the analytical balance inside the fume hood if possible, or directly adjacent to it. Use an anti-static weigh boat.

-

To mitigate static discharge, which can be an ignition source, ground the balance and use an anti-static gun on the container and weigh boat if available.[12][13]

-

Using a non-metallic spatula (e.g., ceramic, PTFE-coated), carefully transfer the desired amount of 4,4'-Oxybis(ethynylbenzene) to the weigh boat. Minimize any generation of dust.[6]

-

-

Dissolution and Cleanup:

-

Carefully add the weighed solid to the reaction or storage vessel.

-

Add the solvent slowly to the solid.

-

Rinse the weigh boat and spatula with a small amount of the solvent, transferring the rinsate into the vessel to ensure a complete and accurate transfer.

-

Seal the vessel.

-

Emergency Procedures

Rapid and correct response during an emergency is critical.

-

Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[12] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Spills:

-

Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]

-

Eliminate all ignition sources (open flames, sparks, hot surfaces).[13][14]

-

Wearing appropriate PPE, contain the spill.

-

For a solid spill, carefully sweep the material into a suitable, closed container for disposal, avoiding dust creation.[6]

-

For a solution spill, absorb with an inert, non-combustible material like sand or vermiculite and place in a sealed container for disposal.[13]

-

-

Fire:

Storage and Waste Disposal

Proper storage and disposal are paramount to long-term laboratory safety.

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][12] A recommended storage temperature is 2-8 °C.[12]

-

Store away from heat, sparks, open flames, and other ignition sources.[13][14]

-

Store separately from incompatible materials, especially strong oxidizing agents and heavy metals.[3][5]

-

-

Waste Disposal:

-

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[13]

-

Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[16][17] Empty containers may retain product residue and can be hazardous.[13]

-

Never dispose of 4,4'-Oxybis(ethynylbenzene) or its solutions down the drain.[6]

-

Arrange for disposal via a licensed waste disposal contractor, following all local, regional, and national regulations.[13][17]

-

References

-

Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

-

Air Products and Chemicals, Inc. (2016). Acetylene - Safety Data Sheet. Retrieved from [Link]

-

Scribd. (2003). Acetylene Safety & Handling Guide. Retrieved from [Link]

-

HSSE World. (2021). Safe Handling of Acetylene Gas. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

-